N-butyl-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring and an isoindole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole and isoindole intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents like benzene or petroleum ether and may involve recrystallization steps to purify the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group or the aromatic rings.
Reduction: This can affect the carbonyl groups in the isoindole moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Mechanism of Action
The mechanism of action for N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets, possibly involving pathways related to inflammation and pain modulation. The benzothiazole and isoindole moieties may play a role in binding to these targets, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(TERT-BUTYL)-2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETAMIDE
- 2-BUTYL-6-HYDROXY-1,3-DIOXO-2,3-DIHYDRO-1H-BENZO[DE]ISOQUINOLINE-5-DIAZONIUM
- 6-BUTYL-1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YLTRIFLUOROMETHANESULFONATE
Uniqueness
N-BUTYL-2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}ACETAMIDE stands out due to its combined benzothiazole and isoindole structure, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H19N3O3S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-butyl-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19N3O3S2/c1-2-3-10-22-18(25)12-28-21-23-16-9-8-13(11-17(16)29-21)24-19(26)14-6-4-5-7-15(14)20(24)27/h4-9,11H,2-3,10,12H2,1H3,(H,22,25) |
InChI Key |
CWXMNHWZHRIONB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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